Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-
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Overview
Description
Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- is a complex organic compound with a unique structure that includes a piperidine ring substituted with dimethyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- typically involves multiple steps. One common method includes the alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF as the reaction medium . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with various substitutions, such as:
- Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-
- Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-
Uniqueness
The uniqueness of Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]- lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
677007-26-0 |
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Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)oxypropanenitrile |
InChI |
InChI=1S/C22H24N2O2/c1-16-20(18-10-5-3-6-11-18)24(26-15-9-14-23)21(17(2)22(16)25)19-12-7-4-8-13-19/h3-8,10-13,16-17,20-21H,9,15H2,1-2H3 |
InChI Key |
UGTITWSLMIJOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(C(C1=O)C)C2=CC=CC=C2)OCCC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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